

An In-depth Technical Guide to m-PEG16-alcohol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG16-alcohol

Cat. No.: B032618

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)16-alcohol (**m-PEG16-alcohol**), a monodisperse polyethylene glycol (PEG) derivative increasingly utilized in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and its application in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A detailed, representative experimental protocol for PROTAC synthesis is provided, alongside a workflow diagram to illustrate the process.

Chemical Structure and Formula

m-PEG16-alcohol is a hydrophilic linker composed of 16 ethylene glycol units with a terminal methoxy group and a terminal hydroxyl group.^[1] This heterobifunctional structure allows for its covalent attachment to various molecules of interest.

Chemical Formula: C₃₃H₆₈O₁₇^{[2][3]}

Structure: CH₃O-(CH₂CH₂O)₁₆-H

Physicochemical Properties

The properties of **m-PEG16-alcohol** make it a valuable tool in modifying the characteristics of biomolecules and nanoparticles. The PEG chain imparts increased hydrophilicity, which can

enhance the solubility and stability of conjugated molecules in aqueous environments.[1][4]

Property	Value	Reference
Molecular Weight	736.89 g/mol	[2][3]
CAS Number	133604-58-7	[2][3]
Purity	Typically >95%	[1][2]
Appearance	To be determined	[5]
Storage	-20°C to -5°C, protected from sunlight and moisture	[1][4]

Applications in Bioconjugation and Drug Delivery

The terminal hydroxyl group of **m-PEG16-alcohol** can be chemically modified to introduce various reactive functional groups, enabling its conjugation to proteins, peptides, small molecules, and nanoparticles.[4][6] This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[7][8]

A significant application of **m-PEG16-alcohol** is as a linker in the synthesis of PROTACs.[5][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The PEG linker in a PROTAC connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.[11]

Experimental Protocol: Representative Synthesis of a PROTAC using a PEG Linker

While a specific protocol for **m-PEG16-alcohol** is not readily available in the cited literature, the following is a representative, multi-step protocol for the synthesis of a PROTAC, illustrating how a hydroxyl-terminated PEG linker like **m-PEG16-alcohol** would be incorporated. This protocol is adapted from general methods for PROTAC synthesis and bioconjugation.[12][13][14]

Objective: To synthesize a PROTAC by covalently linking a target protein ligand and an E3 ligase ligand via a PEG linker.

Materials:

- **m-PEG16-alcohol**
- Target protein ligand with a suitable functional group (e.g., carboxylic acid)
- E3 ligase ligand with a suitable functional group (e.g., amine)
- Coupling agents (e.g., HATU, EDC/NHS)
- Activating agents (e.g., p-Toluenesulfonyl chloride)
- Anhydrous solvents (e.g., DMF, DCM)
- Bases (e.g., DIPEA, Triethylamine)
- Purification reagents and equipment (e.g., silica gel for chromatography, HPLC system)
- Analytical instruments (e.g., LC-MS, NMR)

Methodology:

Step 1: Activation of the **m-PEG16-alcohol** (Tosylation)[\[14\]](#)

- Dissolve **m-PEG16-alcohol** (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
- Cool the solution to 0°C.
- Add triethylamine (1.5 equivalents) to the solution.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents).
- Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated PEG linker (m-PEG16-OTs).

Step 2: Conjugation of the Activated PEG Linker to the E3 Ligase Ligand

- Dissolve the E3 ligase ligand (containing an amine group, 1 equivalent) and the m-PEG16-OTs (1.1 equivalents) in anhydrous DMF.
- Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).
- Stir the reaction at room temperature overnight.
- Monitor the reaction by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the product (E3 ligand-PEG16-OH) by flash column chromatography.

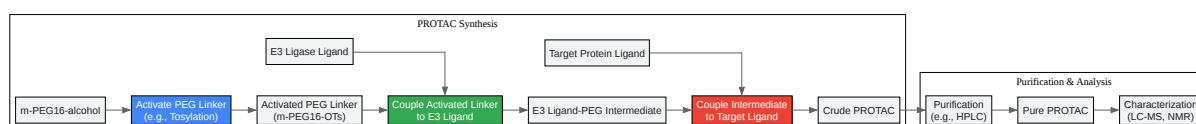
Step 3: Conjugation of the E3 Ligand-PEG Intermediate to the Target Protein Ligand

- Dissolve the target protein ligand (containing a carboxylic acid, 1 equivalent) and the E3 ligand-PEG16-OH (1.1 equivalents) in anhydrous DMF.
- Add a coupling agent such as HATU (1.2 equivalents) and DIPEA (3 equivalents).
- Stir the reaction at room temperature for 4-6 hours.
- Monitor the reaction by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

- Dry the organic layer and concentrate under reduced pressure.
- Purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by LC-MS and NMR to confirm its identity and purity.

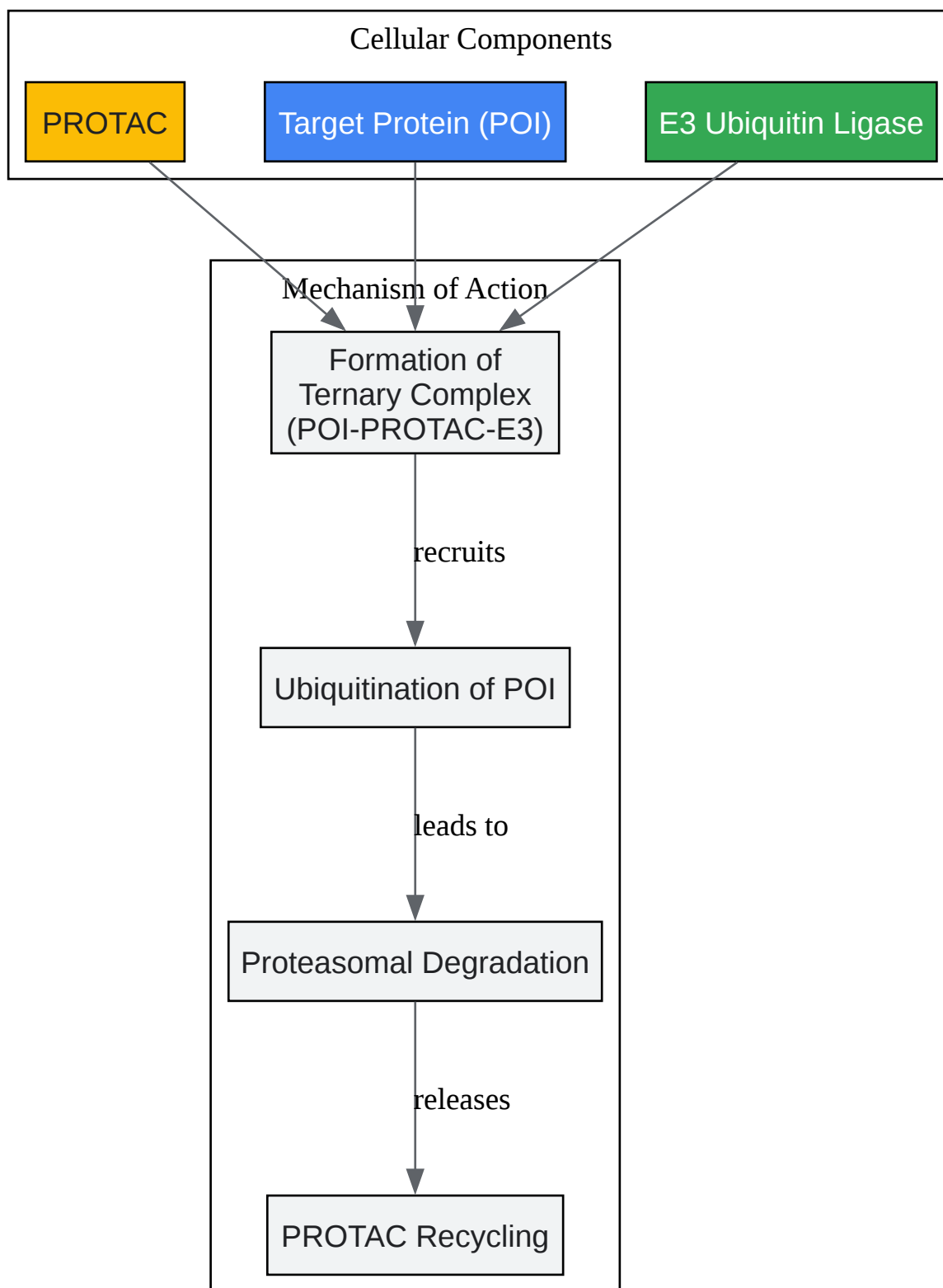
Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of a PROTAC.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.



[Click to download full resolution via product page](#)

Caption: The catalytic mechanism of action for a PROTAC molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. m-PEG16-alcohol, 133604-58-7 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG16-alcohol: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032618#m-peg16-alcohol-structure-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com